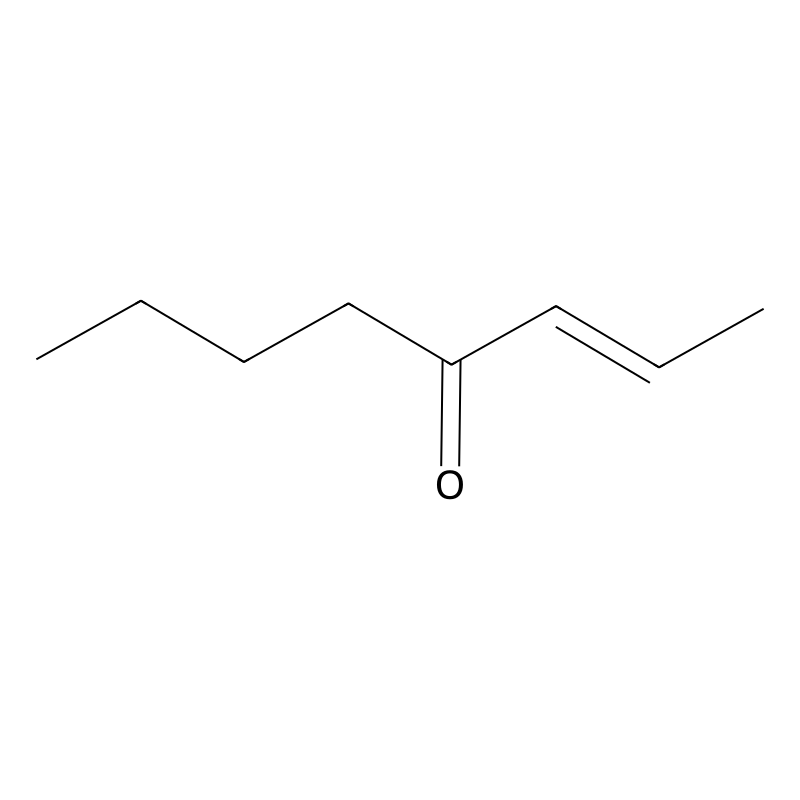2-Octen-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible at room temperature (in ethanol)
Canonical SMILES
Fragrance Ingredient
Due to its pleasant green, fruity odor, 2-Octen-4-one finds use as a fragrance ingredient. Research by the Research Institute for Fragrance Materials (RIFM) has evaluated its safety for use in cosmetic products. This research includes reviews of genotoxicity (potential to damage DNA) data on 2-Octen-4-one to ensure consumer safety.
Organic Chemistry
2-Octen-4-one's chemical properties make it a useful reactant in some organic chemistry reactions. One area of study involves its use in Rh-catalyzed (Rhodium-catalyzed) asymmetric ring-opening reactions. These reactions are a type of organic synthesis that can create complex molecules with specific configurations [].
2-Octen-4-one belongs to the class of organic compounds known as enones . Its chemical formula is C8H14O, with a monoisotopic molecular weight of 126.10446507 . This compound is characterized by its fruit, jam preserves, and metallic taste . It has been detected in various foods, including breakfast cereals, cereal products, and nuts, making it a potential biomarker for the consumption of these foods .
The IUPAC name for 2-Octen-4-one is (2Z)-oct-2-en-4-one, and its CAS Registry Number is 4643-27-0 . The molecule contains an enone functional group, which consists of a carbon-carbon double bond conjugated with a ketone group.
As a flavoring agent, 2-Octen-4-one interacts with olfactory receptors in the nose, triggering specific odor sensations perceived as fruity and floral []. The exact mechanism of this interaction is not fully understood but likely involves the shape and functional groups of the molecule fitting into the binding pockets of the receptors.
- Nucleophilic addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
- Michael addition: The conjugated system allows for 1,4-addition reactions with nucleophiles.
- Reduction: The compound can be reduced to form alcohols or hydrocarbons, depending on the reducing agent used.
- Oxidation: The double bond can be oxidized to form epoxides or diols.
- Diels-Alder reactions: As an electron-deficient dienophile, it can participate in cycloaddition reactions.
While specific biological activities of 2-Octen-4-one are not extensively documented in the provided search results, its presence in various foods suggests potential interactions with biological systems. Its detection in cereals and nuts indicates that it may play a role in the flavor profile of these foods .
2-Octen-4-one has several potential applications:
- Flavor and fragrance industry: Its fruity and metallic taste profile makes it suitable for use in food and beverage flavoring .
- Biomarker: Its presence in specific foods suggests potential use as a biomarker for dietary studies .
- Chemical synthesis: As an enone, it can serve as a versatile building block in organic synthesis.
- Research: It may be used in studies related to food chemistry and flavor analysis.
The safety data sheet for 2-Octen-4-one provides some information on its interactions:
- It can cause mild skin and eye irritation .
- The compound is combustible and should be kept away from heat, sparks, and open flames .
- It is incompatible with strong oxidizing agents .
Similar Compounds: Comparison and Uniqueness
2-Octen-4-one belongs to a family of related compounds with similar structures and properties. Some similar compounds include:
- 2-Octen-4-ol: This alcohol is structurally related to 2-Octen-4-one, differing only in the functional group (alcohol instead of ketone) .
- Other enones: Compounds with similar carbon skeletons but different chain lengths or substitution patterns.
- Aliphatic ketones: Such as 2-octanone, which lacks the double bond.
- Unsaturated aldehydes: Like 2-octenal, which has an aldehyde group instead of a ketone.
The uniqueness of 2-Octen-4-one lies in its specific combination of an eight-carbon chain, a double bond at the 2-position, and a ketone group at the 4-position. This structure contributes to its particular flavor profile and reactivity, distinguishing it from similar compounds.
Physical Description
XLogP3
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 89 of 1475 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1386 of 1475 companies with hazard statement code(s):;
H226 (93.36%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (93.07%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
4643-27-0








